6-cyclopropyl-3-methyl-1-phenyl-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-cyclopropyl-3-methyl-1-phenyl-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-3-methyl-1-phenyl-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of 3-methyl-1-phenylpyrazole with appropriate reagents to introduce the cyclopropyl group.
Cyclization: The intermediate product undergoes cyclization to form the pyrazolo[3,4-b]pyridine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-3-methyl-1-phenyl-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule .
Scientific Research Applications
6-cyclopropyl-3-methyl-1-phenyl-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-3-methyl-1-phenyl-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide: This compound shares structural similarities and is studied for its potential in treating idiopathic pulmonary fibrosis.
5-amino-3-methyl-1-phenylpyrazole: Another related compound used in the synthesis of pyrazolo[3,4-b]pyridines.
Uniqueness
6-cyclopropyl-3-methyl-1-phenyl-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific structural features, such as the cyclopropyl and pyridin-4-yl groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H19N5O |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
6-cyclopropyl-3-methyl-1-phenyl-N-pyridin-4-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H19N5O/c1-14-20-18(22(28)24-16-9-11-23-12-10-16)13-19(15-7-8-15)25-21(20)27(26-14)17-5-3-2-4-6-17/h2-6,9-13,15H,7-8H2,1H3,(H,23,24,28) |
InChI Key |
WTYYUFXTNDTWPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=NC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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